molecular formula C16H17NO B501427 N-benzyl-4-ethylbenzamide

N-benzyl-4-ethylbenzamide

Cat. No.: B501427
M. Wt: 239.31g/mol
InChI Key: VTAXGGINXFUGDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl-4-ethylbenzamide is a benzamide derivative characterized by a benzyl group attached to the amide nitrogen and an ethyl substituent at the para position of the benzene ring. Its molecular formula is C₁₅H₁₅NO, with a molecular weight of 225.29 g/mol. This compound is structurally related to several benzamide analogs, differing primarily in substituents on the aromatic rings or the amide nitrogen.

Properties

Molecular Formula

C16H17NO

Molecular Weight

239.31g/mol

IUPAC Name

N-benzyl-4-ethylbenzamide

InChI

InChI=1S/C16H17NO/c1-2-13-8-10-15(11-9-13)16(18)17-12-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,17,18)

InChI Key

VTAXGGINXFUGDN-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

4-Ethyl-N-phenylbenzamide (CAS 84270-05-3)

  • Molecular Formula: C₁₅H₁₅NO (identical to N-benzyl-4-ethylbenzamide).
  • Key Differences : The amide nitrogen is bonded to a phenyl group instead of a benzyl group.
  • Synthetic Feasibility : High-yield synthesis routes (up to 97.3% ) are reported for this analog, suggesting that the phenyl substituent may reduce steric hindrance compared to the benzyl group in this compound .

N-(2-Nitrophenyl)-4-bromo-benzamide and 4MNB (4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide)

  • Molecular Features : Bromo and nitro substituents introduce strong electron-withdrawing effects.
  • Structural Parameters : Crystal structures of these analogs reveal two molecules per asymmetric unit, indicating dense packing that may enhance thermal stability compared to this compound .
  • Reactivity : The nitro group increases electrophilicity, making these compounds more reactive in substitution reactions.

4-Ethoxy-N-(4-methylbenzyl)benzamide (CAS 346720-69-2)

  • Molecular Formula: C₁₇H₁₉NO₂ (MW: 269.34 g/mol).
  • Steric bulk from the methyl group may reduce rotational freedom .

N-(4-Diethylamino-1-methyl-butyl)-N-(4-methoxy-benzyl)-4-nitro-benzamide (CAS 356586-97-5)

  • Molecular Formula : C₂₄H₃₃N₃O₄ (MW: 427.54 g/mol).
  • Functional Groups: Nitro (electron-withdrawing), methoxy (electron-donating), and diethylamino (basic) groups create a push-pull electronic system. This complexity may confer unique spectroscopic or pharmacological properties absent in this compound .

4-[Benzyl(methyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide

  • Structural Features : Incorporates a sulfamoyl group and benzothiazole ring.

Data Table: Key Comparative Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₁₅H₁₅NO 225.29 Benzyl, ethyl Baseline for comparison
4-Ethyl-N-phenylbenzamide C₁₅H₁₅NO 225.29 Phenyl, ethyl High synthetic yield (97.3%)
N-(2-Nitrophenyl)-4-bromo-benzamide C₁₃H₉BrN₂O₃ 333.13 Bromo, nitro Enhanced thermal stability
4-Ethoxy-N-(4-methylbenzyl)benzamide C₁₇H₁₉NO₂ 269.34 Ethoxy, 4-methylbenzyl Increased lipophilicity
N-(4-Diethylamino-...-benzamide C₂₄H₃₃N₃O₄ 427.54 Nitro, methoxy, diethylamino Push-pull electronic system

Research Findings and Implications

  • Synthetic Accessibility : The phenyl-substituted analog (4-ethyl-N-phenylbenzamide) demonstrates superior synthetic yields, likely due to reduced steric demands compared to the benzyl group .
  • Electronic Modulation : Nitro and bromo substituents (e.g., in compounds) enhance electrophilicity, making these analogs more reactive in cross-coupling reactions.
  • Solubility and Bioactivity : Sulfamoyl and benzothiazole groups () may improve solubility or target affinity, suggesting avenues for pharmaceutical development.

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